molecular formula C9H20ClN5O3 B1510804 Arg-B-ala hydrochloride CAS No. 98957-79-0

Arg-B-ala hydrochloride

Cat. No.: B1510804
CAS No.: 98957-79-0
M. Wt: 281.74 g/mol
InChI Key: FIOGKBNTZVYASN-RGMNGODLSA-N
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Description

Arg-B-ala hydrochloride (arginyl-β-alanine hydrochloride) is a dipeptide derivative featuring arginine linked to β-alanine via a peptide bond, with a hydrochloride salt formulation. It is primarily studied in biochemical contexts, particularly as a type 1 inhibitor of the N-end rule pathway, a ubiquitin-dependent proteolytic system. Research demonstrates its role in stabilizing regulatory proteins such as RGS4 and RGS16 by inhibiting their degradation, thereby modulating cellular signaling pathways . While its pharmacological applications remain under investigation, its structural and functional properties position it as a unique compound among hydrochlorides of bioactive molecules.

Properties

CAS No.

98957-79-0

Molecular Formula

C9H20ClN5O3

Molecular Weight

281.74 g/mol

IUPAC Name

3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;hydrochloride

InChI

InChI=1S/C9H19N5O3.ClH/c10-6(2-1-4-14-9(11)12)8(17)13-5-3-7(15)16;/h6H,1-5,10H2,(H,13,17)(H,15,16)(H4,11,12,14);1H/t6-;/m0./s1

InChI Key

FIOGKBNTZVYASN-RGMNGODLSA-N

SMILES

C(CC(C(=O)NCCC(=O)O)N)CN=C(N)N.Cl

Isomeric SMILES

C(C[C@@H](C(=O)NCCC(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C(CC(C(=O)NCCC(=O)O)N)CN=C(N)N.Cl

sequence

RX

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Arg-B-ala hydrochloride belongs to the broader class of hydrochlorides, which are salts formed by combining organic bases with hydrochloric acid. Below is a structural and functional comparison with analogous hydrochlorides:

Compound Key Structural Features Functional Role Reference
This compound Peptide bond between arginine and β-alanine; hydrochloride salt Inhibits N-end rule pathway, stabilizes RGS proteins
Tapentadol Hydrochloride Opioid analgesic with a bicyclic structure; tertiary amine hydrochloride μ-opioid receptor agonist, norepinephrine reuptake inhibitor
Memantine Hydrochloride Adamantane backbone; primary amine hydrochloride NMDA receptor antagonist for Alzheimer’s disease
Benzydamine Hydrochloride Indazole ring; tertiary amine hydrochloride Non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties
Chlorphenoxamine Hydrochloride Diphenhydramine analog; ethanolamine hydrochloride Antihistamine, anticholinergic agent
Dosulepin Hydrochloride Tricyclic dibenzothiepine; secondary amine hydrochloride Tricyclic antidepressant (TCA)
Trp-Ala (Type 2 inhibitor) Dipeptide (tryptophan-alanine); no hydrochloride Less effective in stabilizing RGS proteins compared to Arg-B-ala

Functional and Mechanistic Differences

  • Inhibition Efficiency : this compound exhibits superior efficacy in stabilizing RGS4 compared to Trp-Ala, as shown in degradation assays (Fig. 3A vs. Fig. 8A in ). The presence of arginine’s guanidinium group likely enhances binding affinity to target proteolytic enzymes.
  • Solubility and Bioavailability : Unlike Tapentadol or Memantine hydrochlorides, which are designed for high oral bioavailability, Arg-B-ala’s solubility and pharmacokinetics are less characterized, limiting its therapeutic use to experimental settings.
  • Target Specificity: While benzydamine and chlorphenoxamine hydrochlorides target inflammatory pathways or histamine receptors, Arg-B-ala’s mechanism is uniquely tied to post-translational protein regulation.

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